1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid

Descripción general

Descripción

1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C28H20F3N7O3 and its molecular weight is 559.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 559.15797201 g/mol and the complexity rating of the compound is 912. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Nilotinib metabolite P36.5 primarily targets the BCR-ABL, c-kit, and PDGF . These targets play a crucial role in the progression of various leukemias, including chronic myeloid leukemia (CML) .

Mode of Action

The compound acts as a transduction inhibitor . It inhibits the tyrosine kinase activity of the BCR-ABL protein . This inhibition is achieved by binding to the ATP-binding site of BCR-ABL, thereby preventing the phosphorylation and activation of the protein .

Biochemical Pathways

The primary biochemical pathway affected by Nilotinib metabolite P36.5 is the BCR-ABL signaling pathway . By inhibiting the tyrosine kinase activity of the BCR-ABL protein, the compound disrupts the signaling pathway, leading to a decrease in the proliferation of leukemic cells .

Pharmacokinetics

Nilotinib is rapidly absorbed, with a peak serum concentration approximately 3 hours after dosing . The metabolism of Nilotinib is primarily via hepatic cytochrome P450 (CYP) 3A4 . It is tightly bound to plasma proteins and transported to the liver, where CYP3A4 metabolizes it through oxidation and hydroxylation pathways to form Nilotinib carboxylic acid and Nilotinib N-oxide . Nilotinib has a half-life of approximately 17 hours with greater than 90% eliminated in feces .

Result of Action

The inhibition of the BCR-ABL protein’s tyrosine kinase activity by Nilotinib metabolite P36.5 results in a decrease in the proliferation of leukemic cells . This leads to a reduction in the progression of diseases such as CML .

Action Environment

The action of Nilotinib metabolite P36.5 can be influenced by various environmental factors. For instance, the bioavailability of Nilotinib is increased by up to 82% when given with a high-fat meal compared with the fasted state . Additionally, the induction of CYP3A4 with rifampicin significantly reduces exposure to Nilotinib, while the inhibition of CYP3A with ketoconazole significantly increases exposure to Nilotinib .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Nilotinib metabolite P36.5 are largely defined by its interactions with various biomolecules. It is metabolized primarily by the CYP3A4 isoform of CYP450 through oxidation and hydroxylation pathways to form nilotinib carboxylic acid and nilotinib N-oxide . This highlights the role of Nilotinib metabolite P36.5 in biochemical reactions, particularly those involving the CYP3A4 enzyme .

Cellular Effects

In terms of cellular effects, Nilotinib metabolite P36.5 has a significant impact on various types of cells and cellular processes. As a metabolite of a tyrosine kinase inhibitor, it plays a crucial role in influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Nilotinib metabolite P36.5 involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Nilotinib metabolite P36.5 is involved in several metabolic pathways. It interacts with enzymes such as CYP3A4 and undergoes oxidation and hydroxylation

Transport and Distribution

The transport and distribution of Nilotinib metabolite P36.5 within cells and tissues involve various transporters and binding proteins . It is tightly bound to plasma proteins and transported to the liver for metabolism .

Actividad Biológica

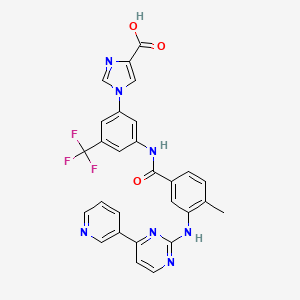

The compound 1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid is a complex imidazole derivative that has been studied for its potential biological activities, particularly in the context of antiviral properties and interactions with HIV-1 integrase.

Chemical Structure and Properties

This compound features a multi-substituted imidazole core, which is known for its diverse biological activities. The structural components include:

- Imidazole ring : A five-membered ring containing nitrogen atoms, contributing to its biological reactivity.

- Carboxylic acid group : Enhances solubility and biological interaction.

- Aromatic substituents : Including trifluoromethyl and pyridinyl groups, which can influence the compound's pharmacokinetics and interaction with biological targets.

Antiviral Activity

Recent studies have focused on the compound's ability to inhibit HIV-1 integrase (IN), a crucial enzyme in the viral replication cycle. The following findings summarize its antiviral activity:

- Inhibition of HIV-1 Integrase : The compound demonstrated significant inhibition of the interaction between HIV-1 integrase and LEDGF/p75, a cellular cofactor that facilitates viral integration into host DNA. In a study, several derivatives were tested, revealing that compounds with structural similarities to our target exhibited over 50% inhibition at concentrations of 100 µM .

- Cell-based Antiviral Assays : In cell-based assays, certain derivatives showed moderate antiviral activity with inhibition percentages ranging from 33% to 45%. Notably, these compounds also exhibited varying levels of cytotoxicity, indicating a need for careful evaluation of therapeutic windows .

The proposed mechanism involves the binding of the imidazole derivative to the LEDGF/p75-binding pocket of HIV-1 integrase. This binding disrupts the normal function of integrase, thereby inhibiting viral replication. Structural modeling studies have indicated that specific interactions with key amino acid residues (e.g., His171, Glu170) are critical for this inhibitory effect .

Comparative Studies

A comparative analysis of various imidazole derivatives has been conducted to evaluate their biological activities. The table below summarizes key findings from different studies:

| Compound | IC50 (µM) | % Inhibition at 100 µM | Cytotoxicity (CC50 µM) |

|---|---|---|---|

| Target Compound | N/A | >50% | N/A |

| Compound A | 7 ± 3 | 90% | >200 |

| Compound B | 5 ± 2 | 83% | 158.4 |

| Compound C | 10 ± 5 | 67% | >200 |

Study Example: Inhibition Assays

In a recent study evaluating multiple imidazole derivatives, our target compound was included among twenty-two tested compounds. The study found that several derivatives exhibited varying degrees of inhibition against HIV-1 integrase interactions. Notably, compounds with para-methylphenyl and para-bromophenyl substitutions showed the highest inhibition rates (up to 89%) .

Propiedades

IUPAC Name |

1-[3-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoyl]amino]-5-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20F3N7O3/c1-16-4-5-17(9-23(16)37-27-33-8-6-22(36-27)18-3-2-7-32-13-18)25(39)35-20-10-19(28(29,30)31)11-21(12-20)38-14-24(26(40)41)34-15-38/h2-15H,1H3,(H,35,39)(H,40,41)(H,33,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTFILZVVPQYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20F3N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807607-72-2 | |

| Record name | 1-(3-((4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoyl)amino)-5-(trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807607722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-((4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)BENZOYL)AMINO)-5-(TRIFLUOROMETHYL)PHENYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4WJ4450U9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.